molecular formula C20H12BrClN2OS B12191420 (3-Amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone

(3-Amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone

Cat. No.: B12191420
M. Wt: 443.7 g/mol
InChI Key: NTUGLPQOMLUFJD-UHFFFAOYSA-N
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Description

(3-Amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is fused with a chlorophenyl and a bromophenyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoacetophenone with 2-cyanothioacetamide to form a chalcone intermediate. This intermediate is then reacted with 2-chloro-N-arylacetamide derivatives under basic conditions to yield the desired thienopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce an amine derivative .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

Biologically, (3-Amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .

Medicine

In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of diseases such as cancer and infections .

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of (3-Amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and proteins, disrupting essential biological pathways. This inhibition can lead to the death of microbial cells or the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3-Amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone stands out due to its unique combination of functional groups. The presence of both a chlorophenyl and a bromophenyl group enhances its reactivity and potential biological activity. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C20H12BrClN2OS

Molecular Weight

443.7 g/mol

IUPAC Name

[3-amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C20H12BrClN2OS/c21-13-5-1-12(2-6-13)18(25)19-17(23)15-9-10-16(24-20(15)26-19)11-3-7-14(22)8-4-11/h1-10H,23H2

InChI Key

NTUGLPQOMLUFJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N)Cl

Origin of Product

United States

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